6-Bromo-2,2-dimethylhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,2-dimethylhexanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a bromine atom attached to the sixth carbon of a hexanal chain, with two methyl groups attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethylhexanal typically involves the bromination of 2,2-dimethylhexanal. This can be achieved through the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts and solvents can also play a crucial role in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,2-dimethylhexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the bromine atom.
Major Products Formed
Oxidation: 6-Bromo-2,2-dimethylhexanoic acid.
Reduction: 6-Bromo-2,2-dimethylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2,2-dimethylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2,2-dimethylhexanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylhexanal: Lacks the bromine atom, resulting in different reactivity and applications.
6-Chloro-2,2-dimethylhexanal: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
6-Iodo-2,2-dimethylhexanal:
Uniqueness
6-Bromo-2,2-dimethylhexanal is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where bromine’s characteristics are advantageous.
Properties
CAS No. |
52387-45-8 |
---|---|
Molecular Formula |
C8H15BrO |
Molecular Weight |
207.11 g/mol |
IUPAC Name |
6-bromo-2,2-dimethylhexanal |
InChI |
InChI=1S/C8H15BrO/c1-8(2,7-10)5-3-4-6-9/h7H,3-6H2,1-2H3 |
InChI Key |
DVYBHCRTLOFSDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCBr)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.